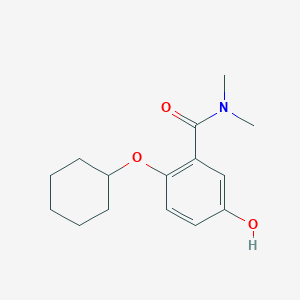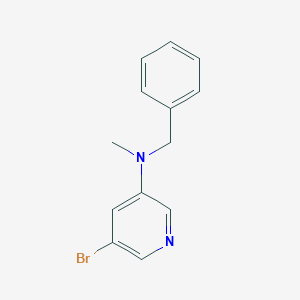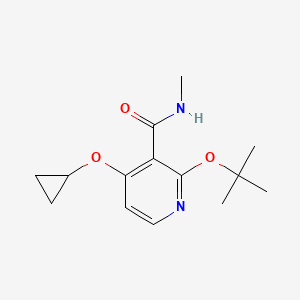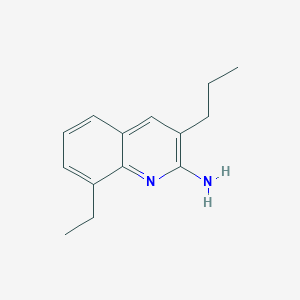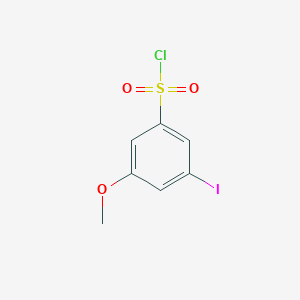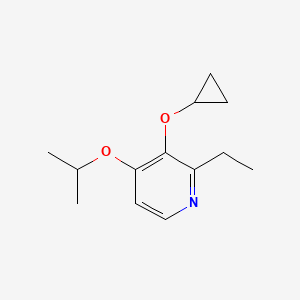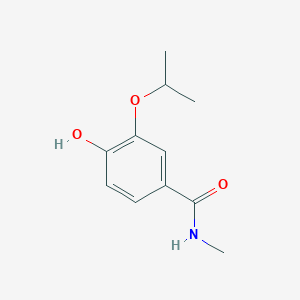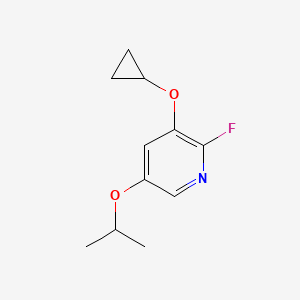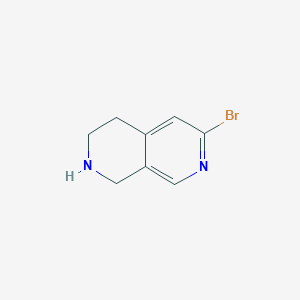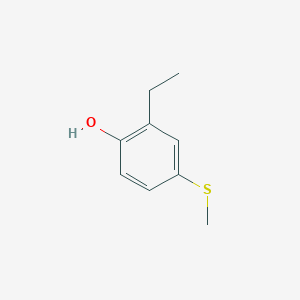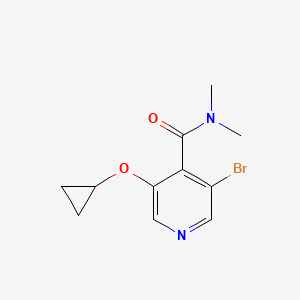
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromination reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base . The final step involves the formation of the dimethylisonicotinamide moiety through an amidation reaction using dimethylamine and isonicotinic acid .
Industrial Production Methods
Industrial production of 3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amides and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group contribute to its binding affinity and specificity, while the dimethylisonicotinamide moiety enhances its solubility and bioavailability . The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-N,N-dimethylaniline
- 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide
- 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Uniqueness
3-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
3-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)10-8(12)5-13-6-9(10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
QISCXHBRPKVSCS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=NC=C1OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



